(4-Fluoro-2-methyl-5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenyl)boronic acid

Description

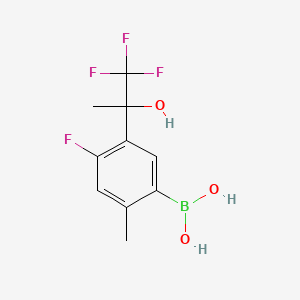

This boronic acid derivative features a phenyl ring substituted with a fluorine atom at position 4, a methyl group at position 2, and a bulky 1,1,1-trifluoro-2-hydroxypropan-2-yl group at position 3. Its molecular formula is C₁₁H₁₁BF₄O₃, with a molecular weight of 285.02 g/mol. The trifluoro-hydroxypropan-2-yl moiety introduces significant steric hindrance and polarity, while the fluorine atom enhances electronic effects. This compound is primarily utilized in medicinal chemistry, particularly as a building block for PI3K inhibitors in cancer therapeutics .

Properties

Molecular Formula |

C10H11BF4O3 |

|---|---|

Molecular Weight |

266.00 g/mol |

IUPAC Name |

[4-fluoro-2-methyl-5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenyl]boronic acid |

InChI |

InChI=1S/C10H11BF4O3/c1-5-3-8(12)6(4-7(5)11(17)18)9(2,16)10(13,14)15/h3-4,16-18H,1-2H3 |

InChI Key |

HKJPUBGNSPXIPJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1C)F)C(C)(C(F)(F)F)O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-methyl-5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenyl)boronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylphenol and 1,1,1-trifluoro-2-hydroxypropane.

Borylation Reaction: The key step involves the borylation of the phenyl ring using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a base such as potassium carbonate in a solvent like tetrahydrofuran (THF).

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired boronic acid derivative in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automation and continuous flow techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-methyl-5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The fluoro and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), inert atmosphere.

Oxidation: Hydrogen peroxide, sodium perborate, solvent (e.g., water or methanol).

Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., DMF or DMSO).

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenol derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(4-Fluoro-2-methyl-5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenyl)boronic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs.

Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methyl-5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenyl)boronic acid is primarily based on its ability to participate in chemical reactions through the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. In biological systems, the compound may interact with enzymes and other proteins through similar mechanisms, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Target Compound vs. (4-(2-Hydroxypropan-2-yl)phenyl)boronic Acid (CAS 886593-45-9)

- Structural Differences : The latter lacks fluorine and trifluoromethyl groups, simplifying its synthesis but reducing electronic effects.

- Reactivity : The target’s fluorine and trifluoro groups increase electrophilicity, enhancing Suzuki-Miyaura cross-coupling efficiency for complex aryl systems.

Target Compound vs. Fluorophenyl Boronic Acids (o-, m-, p-Fluoro Derivatives)

- Substituent Patterns : Ortho-, meta-, and para-fluoro phenyl boronic acids (e.g., p-Fluoro Phenyl Boronic Acid, CAS 1765-93-1) lack the trifluoro-hydroxypropan-2-yl group, resulting in lower steric bulk.

- Solubility: Fluorophenyl analogs exhibit higher aqueous solubility due to reduced hydrophobicity, whereas the target’s trifluoro group limits water solubility but enhances organic solvent compatibility (e.g., DMSO, ethanol) .

- Applications : Fluorophenyl boronic acids are widely used in Suzuki couplings for electronics and materials science, contrasting with the target’s niche in pharmaceuticals .

Target Compound vs. [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

- Structural Features: The latter contains a methoxyethyl phenoxy group, enhancing hydrogen-bonding capacity.

- Biological Activity : The methoxyethyl derivative inhibits fungal histone deacetylases (HDACs) at 1 µM, comparable to trichostatin A. The target’s trifluoro-hydroxypropan group likely targets PI3K pathways, demonstrating divergent therapeutic mechanisms .

- Potency : Both compounds exhibit sub-micromolar efficacy, but structural differences dictate target specificity.

Data Table: Key Comparative Properties

Research Findings and Trends

- Electronic Effects: Fluorine and trifluoromethyl groups in the target compound enhance electrophilicity, improving cross-coupling yields in aromatic systems compared to non-fluorinated analogs .

- Therapeutic Specificity : The trifluoro-hydroxypropan group’s steric bulk likely reduces off-target interactions in PI3K inhibitors, a critical advantage over simpler boronic acids .

- Material Science Limitations : The target’s complexity limits its use in materials science, where simpler fluorophenyl boronic acids dominate .

Biological Activity

(4-Fluoro-2-methyl-5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenyl)boronic acid is a fluorinated boronic acid that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Boronic acids are known for their ability to interact with biomolecules, particularly in the context of enzyme inhibition and as receptor sites for various analytes. This article explores the biological activity of this specific compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a boronic acid functional group, which is crucial for its biological activity. The presence of fluorine atoms enhances its acidity and alters its interaction with biological targets. The trifluoro group and the hydroxypropan moiety contribute to the compound's unique electronic properties, potentially influencing its binding affinity to target enzymes.

Fluorinated boronic acids often exhibit increased acidity compared to their non-fluorinated counterparts. This property is essential for their interactions with biological systems. The acidity allows these compounds to act as Lewis acids, facilitating the binding of various substrates or inhibitors in enzymatic reactions. For instance, studies have shown that similar fluorinated boronic acids can inhibit leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis in microorganisms such as Candida albicans .

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. A comparative study on related boronic acids highlighted their effectiveness against various bacterial strains and fungi. For example:

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Candida albicans | 32 µg/mL |

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Escherichia coli | 16 µg/mL |

| This compound | Potentially similar efficacy | TBD |

The MIC values suggest that this class of compounds could serve as a basis for developing new antimicrobial agents.

Enzyme Inhibition

Fluorinated boronic acids have been shown to inhibit specific enzymes through reversible binding mechanisms. For instance, docking studies indicate that these compounds can effectively bind to the active sites of LeuRS enzymes, blocking their function. This mechanism is analogous to that of Tavaborole, a clinically approved antifungal drug .

Case Studies

Several studies have explored the biological activity of related fluorinated boronic acids:

- Antifungal Activity : Research demonstrated that certain fluorinated boronic acids inhibit Candida albicans by targeting LeuRS, leading to disrupted protein synthesis and cell death .

- Bacterial Inhibition : Another study reported that derivatives showed significant antibacterial properties against both Gram-positive and Gram-negative bacteria, with some compounds outperforming existing antibiotics .

- Molecular Docking Studies : Computational modeling has suggested that these compounds can fit well into enzyme active sites, providing insights into their potential as drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.